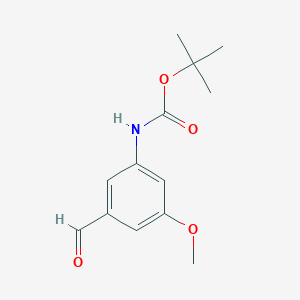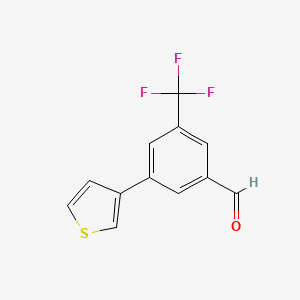
1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines with a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a bromine atom and a methyl group on the benzyl ring, as well as an isopropyl group attached to the piperazine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-methylbenzyl chloride and 4-isopropylpiperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-bromo-5-methylbenzyl chloride is added dropwise to a solution of 4-isopropylpiperazine and the base in the solvent. The mixture is then heated under reflux for several hours to ensure complete reaction.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the benzyl ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the piperazine ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products:
Substitution Reactions: Products include 1-(3-azido-5-methylbenzyl)-4-isopropylpiperazine, 1-(3-thio-5-methylbenzyl)-4-isopropylpiperazine, and 1-(3-alkoxy-5-methylbenzyl)-4-isopropylpiperazine.
Oxidation Reactions: Products include 1-(3-carboxy-5-methylbenzyl)-4-isopropylpiperazine and 1-(3-formyl-5-methylbenzyl)-4-isopropylpiperazine.
Reduction Reactions: Products include 1-(3-methylbenzyl)-4-isopropylpiperazine and this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in the treatment of neurological disorders, such as anxiety and depression, due to its structural similarity to known psychoactive compounds.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, altering the release or uptake of neurotransmitters and affecting mood and behavior. The exact molecular pathways and targets involved depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine can be compared with other similar compounds, such as:
1-(3-Chloro-5-methylbenzyl)-4-isopropylpiperazine: This compound has a chlorine atom instead of a bromine atom on the benzyl ring. The substitution of chlorine for bromine can affect the compound’s reactivity and biological activity.
1-(3-Bromo-5-methylbenzyl)-4-methylpiperazine: This compound has a methyl group instead of an isopropyl group on the piperazine ring. The difference in the alkyl group can influence the compound’s solubility and interaction with biological targets.
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine: This compound has an ethyl group instead of an isopropyl group on the piperazine ring. The variation in the alkyl group can affect the compound’s pharmacokinetic properties and overall biological activity.
Eigenschaften
Molekularformel |
C15H23BrN2 |
|---|---|
Molekulargewicht |
311.26 g/mol |
IUPAC-Name |
1-[(3-bromo-5-methylphenyl)methyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C15H23BrN2/c1-12(2)18-6-4-17(5-7-18)11-14-8-13(3)9-15(16)10-14/h8-10,12H,4-7,11H2,1-3H3 |
InChI-Schlüssel |
WFNOGKZOKKCQTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)Br)CN2CCN(CC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)







![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)



